molecular formula C24H28N4O B2732987 2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide CAS No. 1251623-35-4

2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide

Cat. No. B2732987
CAS RN: 1251623-35-4
M. Wt: 388.515
InChI Key: JCAZDEWJGQRLRA-UHFFFAOYSA-N
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Description

2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide, also known as DMET, is a novel compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Biological Activity and Synthesis

  • Purine Metabolism in Chick Embryo : Compounds structurally related to nicotinamide, including those with substituents that influence nicotinamide activity, have been studied for their impact on purine synthesis in developing chick embryos. These studies help understand the biochemical pathways influenced by nicotinamide and its derivatives, suggesting potential therapeutic or biological applications (Krakoff, 1964).

  • Synthesis of Functionalized Ethyl Nicotinates : Research has been conducted on creating new reagents for organic synthesis, including derivatives of ethyl nicotinates and nicotinonitriles, through condensation reactions involving compounds with dimethylamino groups. Such studies are crucial for the development of novel compounds with potential applications in medicinal chemistry and agriculture (Dyachenko, 2019).

Diagnostic and Therapeutic Research

  • Alzheimer’s Disease Diagnosis : A derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, similar in functional group arrangement to the compound of interest, was used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This research highlights the potential diagnostic applications of nicotinamide derivatives in neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Material Science

  • Generation of Structurally Diverse Libraries : Research involving the alkylation and ring closure reactions of compounds with dimethylamino groups has led to the creation of diverse chemical libraries. These studies are foundational for discovering new materials and drugs by exploring the vast chemical space for unique structures and activities (Roman, 2013).

  • Amphiphilic Diblock Copolymers Containing Carbazole : The synthesis of diblock copolymers involving 2-(dimethylamino)ethyl methacrylate (DMAEMA), related to the structure of interest, demonstrates the utility of such compounds in creating materials with unique properties. These polymers have potential applications in drug delivery systems, coatings, and as functional materials in various industries (Krasia & Patrickios, 2002).

properties

IUPAC Name

azepan-1-yl-[4-(2-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-3-18-10-6-7-11-21(18)27-22-19-13-12-17(2)26-23(19)25-16-20(22)24(29)28-14-8-4-5-9-15-28/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAZDEWJGQRLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-carbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

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